2-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)benzoic acid, sodiumsalt
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Overview
Description
2-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)benzoic acid, sodium salt is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industries. The compound’s structure features an azo group (-N=N-) linking two aromatic rings, which contributes to its stability and color properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)benzoic acid, sodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 6-amino-1-hydroxy-3-sulpho-2-naphthylamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with benzoic acid under alkaline conditions to form the azo compound. The reaction is typically carried out in an aqueous medium with a pH maintained around 8-9 using sodium hydroxide.
Neutralization and Isolation: The resulting product is neutralized and isolated by filtration, followed by washing and drying to obtain the final compound in its sodium salt form.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)benzoic acid, sodium salt undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the breakdown of the azo bond and formation of various by-products.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as sulfonation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Sulfuric acid for sulfonation, nitric acid for nitration.
Major Products Formed
Oxidation: Breakdown products including smaller aromatic compounds.
Reduction: Corresponding amines such as 6-amino-1-hydroxy-3-sulpho-2-naphthylamine and benzoic acid derivatives.
Substitution: Sulfonated or nitrated derivatives of the original compound.
Scientific Research Applications
2-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)benzoic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color-changing properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their structure and function. The sulpho and hydroxy groups enhance its solubility and reactivity, facilitating its interactions with other molecules. The exact pathways involved depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)benzoic acid
- 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
- 2-Hydroxy-1-(2-hydroxy-4-sulfo-1-naphthylazo)-3-naphthoic acid
Uniqueness
2-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)benzoic acid, sodium salt stands out due to its specific combination of functional groups, which confer unique solubility, stability, and reactivity properties. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a versatile compound in both research and industry.
Properties
CAS No. |
83006-38-6 |
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Molecular Formula |
C17H11N3Na2O6S |
Molecular Weight |
431.3 g/mol |
IUPAC Name |
disodium;7-amino-3-[(2-carboxyphenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate |
InChI |
InChI=1S/C17H13N3O6S.2Na/c18-10-5-6-11-9(7-10)8-14(27(24,25)26)15(16(11)21)20-19-13-4-2-1-3-12(13)17(22)23;;/h1-8,21H,18H2,(H,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChI Key |
MYIKFQHTYBOACX-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=C(C=C3C=C(C=CC3=C2[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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